6-(Trifluoromethyl)isoquinolin-3-ol

Lipophilicity Physicochemical Properties Drug Design

Select 6-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-49-4) for SAR studies where positional isomerism is critical. The 6-CF₃ substitution delivers a LogP of 2.55, a significant increase over the unsubstituted core (0.80), directly benefiting cell-permeability optimization. Use as a distinct comparator to the 5-CF₃ isomer (ΔLogP +0.41; ΔPSA +0.26 Ų) for quantifying how trifluoromethyl placement modulates chromatographic retention and target binding. This scaffold is a known starting point for PDE3 inhibitor libraries. Supplied at ≥95% purity for reproducible research; inquire for bulk availability.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 1175271-49-4
Cat. No. B3217119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)isoquinolin-3-ol
CAS1175271-49-4
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=CNC(=O)C=C2C=C1C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-9(15)4-7(6)3-8/h1-5H,(H,14,15)
InChIKeyDSQGHRJCKUJDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-49-4): Sourcing Specifications for a Position-Specific Fluorinated Isoquinolinol


6-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-49-4) is a fluorinated heterocyclic building block belonging to the isoquinolin-3-ol class, with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . The compound features a trifluoromethyl group specifically at the 6-position and a hydroxyl group at the 3-position of the isoquinoline ring, a substitution pattern that defines its identity and differentiates it from other positional isomers .

The Scientific Rationale for Specifying 6-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-49-4) in Procurement


In isoquinoline-based research, generic substitution of a 6-(trifluoromethyl)isoquinolin-3-ol with a different positional isomer (e.g., 5-, 7-, or 8-CF3) or a non-fluorinated analog is not scientifically valid. The precise position of the trifluoromethyl group on the isoquinoline ring is a critical determinant of the molecule's physicochemical properties, particularly its lipophilicity (LogP) and polar surface area (PSA), which directly influence its behavior in biological assays and its performance as a synthetic intermediate . Furthermore, structure-activity relationship (SAR) studies on related isoquinolin-3-ol derivatives have established that even minor changes in substitution patterns can lead to significant, quantifiable shifts in biological activity, including potency and selectivity for targets like phosphodiesterase (PDE) enzymes [1].

Quantitative Differentiation of 6-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-49-4): A Comparator-Based Evidence Guide for Procurement


Lipophilicity (LogP) Comparison of 6-(Trifluoromethyl)isoquinolin-3-ol vs. Non-Fluorinated Isoquinolin-3-ol

The introduction of the 6-trifluoromethyl group significantly increases the lipophilicity of the isoquinolin-3-ol core. 6-(Trifluoromethyl)isoquinolin-3-ol has a calculated LogP of 2.55, which is substantially higher than the LogP of 0.80 reported for the non-fluorinated parent compound, isoquinolin-3-ol [1]. This quantitative difference in lipophilicity is a key differentiating factor for its use in medicinal chemistry programs where enhanced membrane permeability is desired.

Lipophilicity Physicochemical Properties Drug Design

Comparative Physicochemical Profile of 6-Trifluoromethyl vs. 5-Trifluoromethyl Positional Isomers

Positional isomerism on the isoquinoline ring results in measurable differences in key physicochemical descriptors. 6-(Trifluoromethyl)isoquinolin-3-ol is characterized by a Polar Surface Area (PSA) of 32.86 Ų and a LogP of 2.55 . In contrast, its 5-trifluoromethyl positional isomer (CAS 1187830-63-8) exhibits a slightly higher LogP of 2.96 and a PSA of 33.12 Ų . These quantifiable differences, though subtle, can impact solubility, chromatographic behavior, and molecular recognition events, underscoring the need for precise specification during procurement.

Physicochemical Properties Isomer Differentiation Synthetic Chemistry

Synthetic Utility Differentiated by Substrate Reactivity in Electrophilic Cyclization

The position of the trifluoromethyl group on the isoquinoline ring profoundly affects the reactivity of the starting material in key synthetic steps. The synthesis of 5-(trifluoromethyl)isoquinolin-3-ol is reported to be hampered by the electron-withdrawing nature of the 5-CF3 group, which deactivates the aromatic ring toward electrophilic cyclization, a common method for constructing the isoquinoline core . While a direct comparison of cyclization yields is not available, this established difference in substrate reactivity implies that the 6-CF3 isomer may offer a more facile or higher-yielding synthetic route, representing a practical advantage for researchers requiring this specific scaffold.

Synthetic Chemistry Electrophilic Cyclization Building Block

Comparative Purity Specifications Among Commercial Vendors

For procurement purposes, a key differentiator is the minimum guaranteed purity of the compound. Commercial vendors list 6-(Trifluoromethyl)isoquinolin-3-ol with a minimum purity specification of 95% . While this is a common standard for research-grade chemicals, it contrasts with other specialty building blocks that may be offered at higher purities (e.g., ≥98% for certain analogs) . This specification is critical for budgeting and experimental design, as lower purity may necessitate additional purification steps before use in sensitive assays.

Commercial Availability Purity Quality Control

Validated Application Scenarios for 6-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-49-4) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Membrane-Permeable Scaffolds

Researchers aiming to improve the cell permeability of an isoquinolin-3-ol-based lead compound should prioritize 6-(Trifluoromethyl)isoquinolin-3-ol. Its LogP of 2.55 represents a significant increase in lipophilicity compared to the unsubstituted core (LogP = 0.80) [1]. This quantitative difference supports its use in structure-activity relationship (SAR) studies focused on enhancing passive diffusion across biological membranes, a critical factor for targeting intracellular enzymes or achieving oral bioavailability.

Synthetic Chemistry: Building Block for PDE3-Targeted Libraries

Based on established class-level evidence showing that isoquinolin-3-ol derivatives act as phosphodiesterase 3 (PDE3) inhibitors with defined structure-activity relationships [1], 6-(Trifluoromethyl)isoquinolin-3-ol is a suitable starting material for synthesizing focused libraries of potential PDE3 modulators. The 6-trifluoromethyl substitution provides a distinct physicochemical profile (LogP 2.55, PSA 32.86 Ų) for exploring SAR beyond the previously studied analogs, which primarily focused on 1- and 4-substitutions [1].

Physicochemical Screening: Control Compound for Positional Isomer Studies

In studies aimed at understanding the impact of trifluoromethyl group placement on isoquinoline properties, 6-(Trifluoromethyl)isoquinolin-3-ol serves as a distinct comparator to its 5-trifluoromethyl isomer. The quantifiable differences in LogP (Δ = +0.41) and PSA (Δ = +0.26 Ų) between the two isomers [1] provide a measurable basis for correlating molecular structure with chromatographic retention, solubility, or target binding, making it a valuable tool for computational and experimental chemists.

Synthetic Methodology Development: Substrate for Novel Heterocycle Syntheses

6-(Trifluoromethyl)isoquinolin-3-ol is a viable substrate for developing and testing new synthetic methods for constructing fluorinated heterocycles. Its synthesis, documented in the patent literature via condensation and acid-catalyzed ring closure [1], provides a benchmark for comparing the efficiency and scope of new catalytic or metal-free approaches to accessing this privileged scaffold in medicinal chemistry.

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